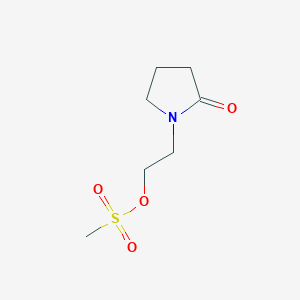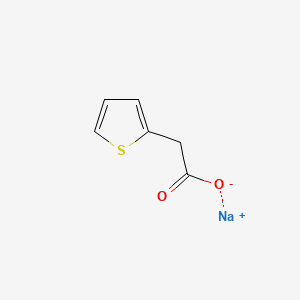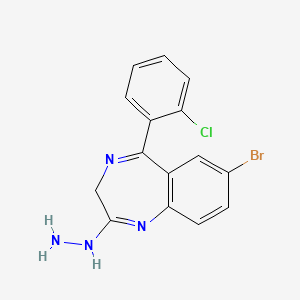
Not Available
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Not Available is a chiral amino acid derivative that features a benzyloxycarbonyl (Cbz) protecting group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Not Available typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Formation of the Imidazole Ring: The protected amino acid is then reacted with imidazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the imidazole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Not Available can undergo various types of chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amino acid.
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole ring, to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution Reactions: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: Free amino acid.
Substitution Reactions: Various substituted imidazole derivatives.
Oxidation and Reduction: Oxidized or reduced imidazole derivatives.
Scientific Research Applications
Not Available has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for various biological targets.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Not Available involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which can modulate the activity of enzymes or receptors. The benzyloxycarbonyl group can also influence the compound’s solubility and stability, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Not Available: Features a benzyloxycarbonyl protecting group and an imidazole ring.
(S)-2-(benzyloxycarbonylamino)-3-(1H-pyrrol-1-yl)propanoic acid: Similar structure but with a pyrrole ring instead of an imidazole ring.
(S)-2-(benzyloxycarbonylamino)-3-(1H-pyrazol-1-yl)propanoic acid: Similar structure but with a pyrazole ring instead of an imidazole ring.
Uniqueness
This compound is unique due to the presence of the imidazole ring, which imparts specific chemical properties and biological activities. The imidazole ring can participate in a variety of chemical reactions and interactions, making this compound versatile in both synthetic and biological applications.
Properties
Molecular Formula |
C14H15N3O4 |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
(2S)-3-imidazol-1-yl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C14H15N3O4/c18-13(19)12(8-17-7-6-15-10-17)16-14(20)21-9-11-4-2-1-3-5-11/h1-7,10,12H,8-9H2,(H,16,20)(H,18,19)/t12-/m0/s1 |
InChI Key |
PMENWBKKSRCFMJ-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CN2C=CN=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CN2C=CN=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methylthieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B8674066.png)

![1-[3-(3-Pyridyl)propyl]piperazine](/img/structure/B8674078.png)





![2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B8674129.png)



